

In-Depth Technical Guide: Physicochemical Properties of (3-Hydroxy-p-tolyl)urea

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Compound of Interest		
Compound Name:	(3-Hydroxy-p-tolyl)urea	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the urea derivative, (3-Hydroxy-p-tolyl)urea. Due to the limited availability of experimental data for this specific compound, this guide leverages predictive models to estimate key parameters, offering valuable insights for researchers in drug discovery and development. The methodologies for the experimental determination of these properties are detailed, providing a framework for empirical validation. This document serves as a foundational resource for understanding the chemical behavior and potential developability of (3-Hydroxy-p-tolyl)urea.

Chemical Identity

• IUPAC Name: 1-(3-hydroxy-4-methylphenyl)urea

CAS Number: 16704-78-2

Molecular Formula: C₈H₁₀N₂O₂

Chemical Structure:

Predicted Physicochemical Properties



The following table summarizes the predicted physicochemical properties of **(3-Hydroxy-p-tolyl)urea**. These values were obtained using computational models and provide a valuable starting point for experimental design and interpretation.

Property	Predicted Value	Unit
Molecular Weight	166.18	g/mol
Melting Point	180 - 190	°C
Boiling Point	350 - 450	°C (decomposes)
Water Solubility	1.0 - 5.0	g/L
pKa (acidic)	9.5 - 10.5	
pKa (basic)	-1.0 - 0.0	_
logP	1.0 - 1.5	_

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of (3-Hydroxy-p-tolyl)urea.

Synthesis of (3-Hydroxy-p-tolyl)urea

A plausible synthetic route for **(3-Hydroxy-p-tolyl)urea** involves the reaction of 3-amino-4-methylphenol with an isocyanate source. A general procedure is described below:

Materials:

- 3-Amino-4-methylphenol
- Potassium isocyanate (or a suitable isocyanate precursor)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
- Acid catalyst (e.g., HCl)



- Dissolve 3-amino-4-methylphenol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add potassium isocyanate to the solution.
- Acidify the reaction mixture with a suitable acid catalyst to facilitate the formation of isocyanic acid in situ.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure (3-Hydroxy-p-tolyl)urea.

Melting Point Determination

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

 Ensure the sample of (3-Hydroxy-p-tolyl)urea is completely dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.



- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
- Allow the apparatus to cool below the approximate melting point.
- Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
- Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

Materials:

- (3-Hydroxy-p-tolyl)urea
- Distilled or deionized water
- Thermostatically controlled shaker bath
- Centrifuge and/or filtration apparatus (e.g., 0.45 μm syringe filters)
- Analytical balance
- UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

- Add an excess amount of (3-Hydroxy-p-tolyl)urea to a known volume of water in a sealed flask to create a saturated solution.
- Place the flask in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).



- Shake the flask for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
- · After equilibration, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant. To remove any undissolved solid, either centrifuge the sample and take the clear supernatant or filter it through a syringe filter.
- Quantify the concentration of (3-Hydroxy-p-tolyl)urea in the clear aqueous phase using a
 pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or
 HPLC with a standard curve).
- The determined concentration represents the aqueous solubility of the compound at that temperature.

pKa Determination (Potentiometric Titration)

Apparatus:

- Potentiometer with a pH electrode
- Burette
- · Magnetic stirrer and stir bar
- Beaker
- Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

- Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).
- Accurately weigh a sample of (3-Hydroxy-p-tolyl)urea and dissolve it in a known volume of water or a suitable co-solvent if the aqueous solubility is low.
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.



- To determine the acidic pKa (due to the phenolic hydroxyl group), titrate the solution with a standardized solution of NaOH, adding the titrant in small increments.
- Record the pH of the solution after each addition of titrant.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve.
- To determine the basic pKa (if any, associated with the urea nitrogens), the sample would be titrated with a standardized solution of HCl.

logP Determination (Shake-Flask Method)

Materials:

- (3-Hydroxy-p-tolyl)urea
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel or vials
- Mechanical shaker
- Centrifuge
- Analytical method for quantification (e.g., HPLC-UV)

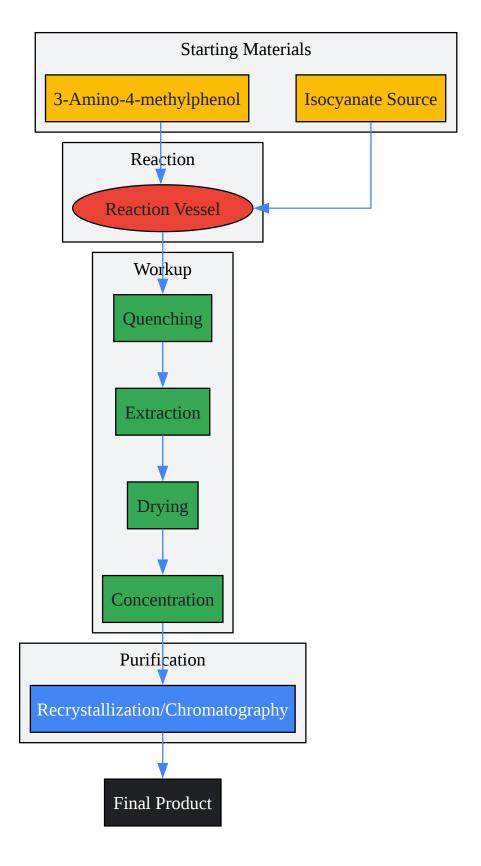
- Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.
- Dissolve a known amount of (3-Hydroxy-p-tolyl)urea in either the aqueous or the octanol phase.



- Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.
- Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
- After shaking, allow the two phases to separate completely. Centrifugation can be used to aid in the separation.
- Carefully sample both the aqueous and the n-octanol layers.
- Determine the concentration of (3-Hydroxy-p-tolyl)urea in each phase using a suitable analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

Visualizations General Synthesis Workflow



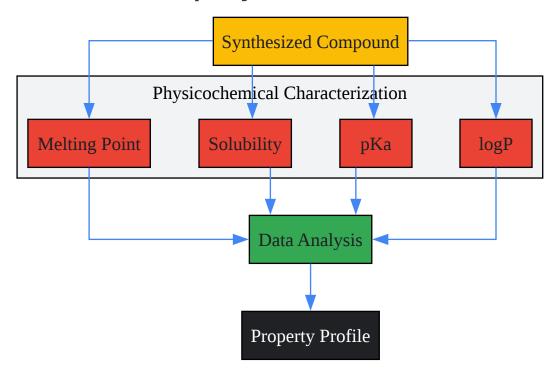


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Caption: General workflow for the synthesis of (3-Hydroxy-p-tolyl)urea.



Physicochemical Property Determination Workflow



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Caption: Workflow for determining the physicochemical profile.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of (3-Hydroxy-p-tolyl)urea. While experimental data is currently lacking, the predicted values and detailed experimental protocols herein offer a robust framework for future research and development activities. The provided workflows visualize the key processes in synthesizing and characterizing this compound. It is recommended that the predicted values be confirmed experimentally to enable more precise applications in drug design and development.

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